molecular formula C11H11F3O2 B1472595 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone CAS No. 1476027-18-5

1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

Cat. No.: B1472595
CAS No.: 1476027-18-5
M. Wt: 232.2 g/mol
InChI Key: ZTFOLQQDGOQEMC-UHFFFAOYSA-N
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Description

1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethanone moiety

Properties

IUPAC Name

1-[3-methyl-4-(2,2,2-trifluoroethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7-5-9(8(2)15)3-4-10(7)16-6-11(12,13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFOLQQDGOQEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone typically involves the reaction of 3-methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions .

Mechanism of Action

The mechanism of action of 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .

Biological Activity

1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone, also known as a trifluoromethyl-substituted ketone, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoroethoxy group, which can significantly influence its pharmacological properties.

  • Molecular Formula : C10H9F3O
  • Molecular Weight : 202.17 g/mol
  • CAS Number : 851262-60-7
  • Functional Groups : Fluoro, Ketone, Phenyl and Aromatic Rings

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioavailability and efficacy. The specific mechanism of action for 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone is still under investigation, but preliminary studies suggest interactions with various molecular targets that could mediate its biological effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of similar trifluoromethyl-substituted compounds. For instance:

  • A related compound demonstrated significant activity against Acinetobacter baumannii and Pseudomonas aeruginosa, indicating that structural analogs may share similar antimicrobial properties .
  • In vitro tests showed that certain derivatives exhibited potent inhibition against Trypanosoma brucei, suggesting potential applications in treating parasitic infections .

Cytotoxicity Studies

The cytotoxic effects of 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone were evaluated in various cancer cell lines. Notably:

  • The compound displayed selective toxicity towards cancer cells while sparing normal mammalian cells, highlighting its therapeutic potential .
  • A selectivity index of approximately 200-fold was observed in preliminary assays against mammalian cells compared to T. brucei, indicating a favorable safety profile for further development .

Case Studies

Case Study 1: Antiparasitic Activity
A study focused on the development of a series of compounds for treating human African trypanosomiasis (HAT) highlighted the efficacy of related structures. The lead compound showed an EC50 value of 260 nM against T. brucei, demonstrating the potential for trifluoromethyl-substituted phenyl ethanones in antiparasitic therapy .

Case Study 2: Antimicrobial Screening
In another investigation, compounds structurally similar to 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone were screened for activity against multidrug-resistant bacterial strains. Results indicated that modifications in the trifluoromethyl group could enhance antibacterial potency significantly.

Data Tables

PropertyValue
Molecular FormulaC10H9F3O
Molecular Weight202.17 g/mol
CAS Number851262-60-7
Antimicrobial Activity (EC50)260 nM against T. brucei
Selectivity Index~200-fold

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone
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1-[3-Methyl-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone

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